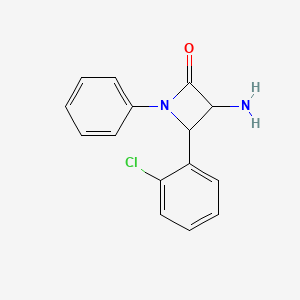
2-(Dimethylamino)-1-(4-hydroxy-2-methyl-4-vinyloctahydroquinolin-1(2H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-1-(4-hydroxy-2-methyl-4-vinyloctahydroquinolin-1(2H)-yl)ethanone is a complex organic compound that features a quinoline derivative structure. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-(4-hydroxy-2-methyl-4-vinyloctahydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by functional group modifications to introduce the dimethylamino and hydroxy groups. Common reagents used in these steps include alkylating agents, reducing agents, and catalysts to facilitate specific transformations.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-1-(4-hydroxy-2-methyl-4-vinyloctahydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the quinoline ring to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the quinoline ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-1-(4-hydroxy-2-methyl-4-vinyloctahydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Dimethylamino)-1-(4-hydroxy-2-methyl-4-vinyloctahydroquinolin-1(2H)-yl)ethanone include other quinoline derivatives with varying functional groups. Examples include:
- 2-(Dimethylamino)-1-(4-hydroxyquinolin-1(2H)-yl)ethanone
- 2-(Dimethylamino)-1-(4-methylquinolin-1(2H)-yl)ethanone
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
CAS No. |
66065-56-3 |
|---|---|
Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
2-(dimethylamino)-1-(4-ethenyl-4-hydroxy-2-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-1-yl)ethanone |
InChI |
InChI=1S/C16H28N2O2/c1-5-16(20)10-12(2)18(15(19)11-17(3)4)14-9-7-6-8-13(14)16/h5,12-14,20H,1,6-11H2,2-4H3 |
InChI Key |
LONKCTOXEUWYST-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2CCCCC2N1C(=O)CN(C)C)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11846915.png)
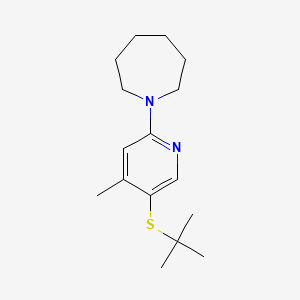
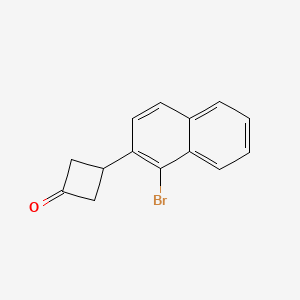


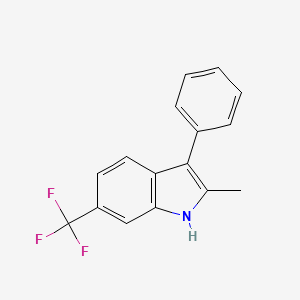


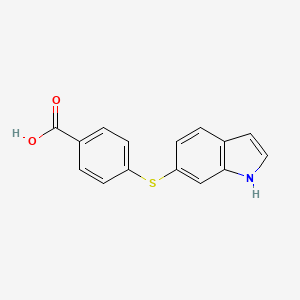
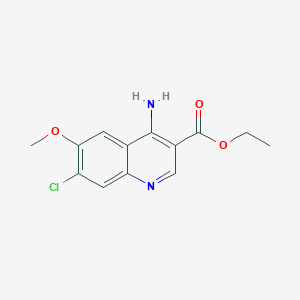

![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)
